molecular formula C21H17N3O2 B4800252 N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4800252
M. Wt: 343.4 g/mol
InChI Key: UBOSEQSRLSAGDH-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with furan, pyridine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription. The furan and pyridine groups can interact with various enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.

    Furan derivatives: Compounds with a furan ring exhibit similar chemical reactivity and can undergo similar oxidation and reduction reactions.

    Pyridine derivatives: These compounds have similar substitution patterns and can be used in similar synthetic applications.

Uniqueness

N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan, pyridine, and carboxamide groups in a single molecule allows for diverse interactions with biological targets and versatile applications in synthetic chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-4-5-19-17(11-14)18(21(25)23-13-16-3-2-10-26-16)12-20(24-19)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOSEQSRLSAGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

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